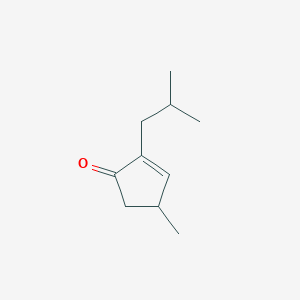

2-Isobutyl-4-methylcyclopent-2-enone

説明

Structure

3D Structure

特性

IUPAC Name |

4-methyl-2-(2-methylpropyl)cyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)4-9-5-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDHPWGZBZIYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(=C1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 2 Isobutyl 4 Methylcyclopent 2 Enone

Reaction Mechanisms and Pathways in α,β-Unsaturated Ketones

The core structure of 2-Isobutyl-4-methylcyclopent-2-enone is an α,β-unsaturated ketone. The conjugation of the carbon-carbon double bond with the carbonyl group results in a delocalized π-electron system. Resonance analysis reveals that this delocalization induces partial positive charges on both the carbonyl carbon (C1) and the β-carbon (C3) of the double bond, making both sites electrophilic and susceptible to nucleophilic attack. libretexts.orgopenstax.org This electronic feature is central to the compound's reactivity, leading to two primary modes of nucleophilic addition: direct (1,2-) addition to the carbonyl group and conjugate (1,4-) addition to the β-carbon. jove.com

Conjugate (1,4-) Additions

The competition between 1,2- and 1,4-addition is largely governed by the nature of the nucleophile. Weaker, "softer" nucleophiles generally favor the thermodynamically more stable 1,4-adduct, while stronger, "harder" nucleophiles often prefer the faster, kinetically controlled 1,2-addition. jove.com

Common nucleophiles that undergo conjugate addition with enones include:

Organocuprates (Gilman Reagents): Lithium diorganocopper reagents (R₂CuLi) are highly effective for delivering alkyl, aryl, and vinyl groups to the β-position of enones. openstax.orgmasterorganicchemistry.com Unlike Grignard or organolithium reagents, which tend to favor 1,2-addition, organocuprates selectively perform 1,4-addition. masterorganicchemistry.com

Enolates: As soft nucleophiles, enolates generated from ketones, esters, or malonates readily participate in Michael additions, forming new carbon-carbon bonds and leading to the synthesis of 1,5-dicarbonyl compounds. pressbooks.pub

Amines and Thiols: These heteroatomic nucleophiles are also soft and typically add in a conjugate fashion to enone systems. jove.com

| Nucleophile Type | Favored Addition Pathway | Typical Reagents | Reference |

| Organocuprates | 1,4-Conjugate Addition | (CH₃)₂CuLi, (Ph)₂CuLi | openstax.orgmasterorganicchemistry.com |

| Enolates | 1,4-Conjugate Addition | Sodium diethyl malonate | pressbooks.pub |

| Amines | 1,4-Conjugate Addition | RNH₂, R₂NH | jove.com |

| Thiols | 1,4-Conjugate Addition | RSH | jove.com |

| Grignard Reagents | 1,2-Direct Addition | RMgX | masterorganicchemistry.com |

| Organolithium Reagents | 1,2-Direct Addition | RLi | masterorganicchemistry.com |

Electrophilic and Nucleophilic Additions to the Enone System

The enone system of 2-Isobutyl-4-methylcyclopent-2-enone is subject to both nucleophilic and electrophilic attacks.

Nucleophilic Addition: As detailed above, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). The presence of the isobutyl group at the α-position and the methyl group at the 4-position can sterically influence the approach of the nucleophile, potentially affecting the stereochemical outcome of the addition. For instance, in reactions involving unprotected 4-hydroxycyclopentenones, the existing stereocenter can direct the stereochemistry of the incoming nucleophile. arkat-usa.org

Electrophilic Addition: While the double bond in an enone is electron-deficient compared to an isolated alkene, it can still undergo electrophilic addition, particularly after the enone is converted into a more electron-rich intermediate like an enolate. The enolate formed from conjugate addition can be trapped by an electrophile (other than a proton) at the α-carbon. rsc.org This allows for the formation of two new bonds at the α- and β-positions in a single operational sequence. Direct electrophilic addition to the C=C bond is less common due to its electron-poor nature but can be achieved under specific conditions.

Pericyclic Reactions, including Photocycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Cyclopentenones are known to participate in several types of pericyclic reactions.

[2+2] Photocycloaddition: This is a synthetically valuable photochemical reaction where the excited state of the enone reacts with an alkene to form a cyclobutane (B1203170) ring. researchgate.net For cyclopentenones, irradiation typically leads to the formation of a bicyclo[3.2.0]heptanone skeleton. acs.orgscispace.com These reactions can be intermolecular, with an external alkene, or intramolecular if an alkene is present elsewhere in the molecule. The regiochemistry (head-to-head vs. head-to-tail) and stereochemistry of the resulting cyclobutane adducts are key considerations in these transformations. acs.orgscispace.com The reaction often proceeds with good yields and can be a powerful tool for building complex, sp³-rich molecular architectures. nih.gov

Diels-Alder Reaction ([4+2] Cycloaddition): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. Cyclopentenones can act as dienophiles. thieme-connect.com However, they are generally less reactive than more strained systems like cyclobutenone but more reactive than cyclohexenone. comporgchem.comnih.gov The reactivity can be enhanced by using Lewis acids, which coordinate to the carbonyl oxygen and increase the electrophilicity of the double bond. acs.org

Isomerization and Tautomerization Processes

Keto-Enol Tautomerism: Like other carbonyl compounds with α-hydrogens, 2-Isobutyl-4-methylcyclopent-2-enone can exist in equilibrium with its enol tautomers. masterorganicchemistry.com Tautomerization involves the migration of a proton and the shifting of a double bond. For this specific molecule, enolization can occur by removing a proton from either the C5 position or the methyl group at C4. The equilibrium generally favors the keto form, but the stability of the enol can be influenced by factors such as substitution and conjugation. libretexts.org The formation of the more substituted enol is typically favored. libretexts.org This process can be catalyzed by either acid or base. masterorganicchemistry.com

Double Bond Isomerization: Under certain acidic or basic conditions, the double bond within the cyclopentenone ring can migrate. For instance, treatment with a base can lead to deprotonation at the γ-position (the methyl group at C4), forming a conjugated dienolate. Subsequent protonation at the α-position (C2) can result in the formation of the β,γ-unsaturated isomer, 2-isobutyl-4-methylcyclopent-3-enone. The position of this equilibrium is dependent on the relative thermodynamic stabilities of the conjugated (α,β) and unconjugated (β,γ) isomers.

Transformations of the Carbonyl Group

The carbonyl group (C=O) in 2-Isobutyl-4-methylcyclopent-2-enone is a key site of reactivity, susceptible to reduction and protection.

Reduction: The reduction of α,β-unsaturated ketones can yield several products depending on the reagents and conditions used. wikipedia.org

1,2-Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) tend to favor 1,2-addition, reducing the carbonyl to a hydroxyl group to form an allylic alcohol. However, this is often accompanied by competing 1,4-reduction. almerja.com

1,4-Reduction (Conjugate Reduction): This pathway reduces the carbon-carbon double bond, yielding the corresponding saturated ketone, 2-isobutyl-4-methylcyclopentanone. This can be achieved with reagents like catalytic hydrogen and specific catalysts (e.g., triphenylphosphinecopper hydride) or with Raney Ni-Al alloy in aqueous media. wikipedia.orglew.ro

Complete Reduction: Using a combination of reagents or harsher conditions can lead to the reduction of both the double bond and the carbonyl group, resulting in the saturated alcohol, 2-isobutyl-4-methylcyclopentanol. lew.ro

Protection: In multi-step syntheses, it is often necessary to protect the carbonyl group to prevent it from reacting with certain reagents (e.g., Grignard or organolithium reagents). libretexts.org The most common method is the conversion of the ketone into an acetal (B89532) (or ketal) by reacting it with a diol, such as ethylene (B1197577) glycol, under acidic conditions. wikipedia.orgchem-station.com These cyclic acetals are stable to basic, nucleophilic, and reductive conditions and can be readily removed by acid-catalyzed hydrolysis to regenerate the carbonyl group. wikipedia.orglibretexts.org

| Transformation | Reagent/Condition | Product Type | Reference |

| 1,2-Reduction | LiAlH₄ | Allylic Alcohol | almerja.com |

| 1,4-Reduction | H₂, Catalyst (e.g., CuH) | Saturated Ketone | wikipedia.org |

| Complete Reduction | Raney Ni-Al, H₂O | Saturated Alcohol | lew.ro |

| Protection | Ethylene glycol, H⁺ | Cyclic Acetal (Ketal) | wikipedia.orgchem-station.com |

| Deprotection | H₃O⁺ | Ketone | libretexts.org |

Reactivity of the Alkene Moiety

The alkene portion of the enone system is electron-deficient and is the primary site for several important transformations.

Conjugate Addition: As discussed in section 3.1.1, the alkene is highly susceptible to attack by soft nucleophiles, which is one of its most characteristic reactivities. libretexts.orgpressbooks.pub

Epoxidation: The electron-poor nature of the double bond in enones allows for epoxidation via nucleophilic attack. Reagents like hydrogen peroxide in the presence of a base can be used. wikipedia.org The mechanism involves the conjugate addition of a hydroperoxide anion, followed by intramolecular displacement of a hydroxide (B78521) ion to form the epoxide ring. wikipedia.org Alternatively, the reaction of sulfur ylides (Corey-Chaykovsky reaction) with enones can lead to the formation of a cyclopropane (B1198618) ring rather than an epoxide, via a 1,4-addition followed by ring closure. organic-chemistry.org

Dihydroxylation: The conversion of the alkene to a vicinal diol can be accomplished using various methods. While osmium tetroxide (OsO₄) is a classic reagent for syn-dihydroxylation, its toxicity has led to the development of other methods. wikipedia.org The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant and a chiral ligand. wikipedia.org For electron-deficient alkenes, such as those in α,β-unsaturated amides, methods using reagents like Oxone in water have been developed. researchgate.net

Cycloadditions: As described in section 3.1.3, the alkene moiety acts as the 2π component in both [2+2] photocycloadditions and [4+2] Diels-Alder reactions, leading to the formation of cyclic and polycyclic structures. acs.orgthieme-connect.com

Chemo- and Regioselectivity in Reactions of 2-Isobutyl-4-methylcyclopent-2-enone

Chemoselectivity and regioselectivity are critical considerations in the reactions of 2-Isobutyl-4-methylcyclopent-2-enone, given its multiple reactive sites. The interplay between the electrophilic carbonyl carbon (C-1), the electrophilic β-carbon of the enone (C-3), and the different C-H bonds of the alkyl side chains dictates the outcome of various reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In 2-Isobutyl-4-methylcyclopent-2-enone, a primary chemoselective challenge is the competition between reactions at the enone system and the alkyl side chains. For instance, strong oxidizing agents might indiscriminately attack both the double bond and the side chains, leading to a mixture of products. Conversely, reagents like organocuprates are known to selectively perform conjugate addition to the enone, leaving the alkyl side chains untouched.

Regioselectivity concerns the preferential reaction at one of two or more similar positions within a molecule. For 2-Isobutyl-4-methylcyclopent-2-enone, this is most evident in reactions involving the enone system, which offers two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). The choice between 1,2-addition (at the carbonyl) and 1,4-addition (conjugate addition at the β-carbon) is a classic example of regioselectivity.

The bulky isobutyl group at the C-2 position exerts significant steric hindrance , which plays a crucial role in directing incoming nucleophiles. This steric bulk generally disfavors direct attack (1,2-addition) at the adjacent carbonyl carbon (C-1). Consequently, many nucleophiles, particularly "soft" nucleophiles like Gilman reagents (organocuprates) and enamines, will preferentially attack the less sterically hindered β-carbon (C-3) in a conjugate or 1,4-addition manner. "Hard" nucleophiles, such as organolithium reagents, might still favor 1,2-addition, but the steric hindrance from the isobutyl group would be a significant factor.

The methyl group at the C-4 position also influences regioselectivity, albeit to a lesser extent than the isobutyl group. Its electronic effect is weakly electron-donating, which slightly increases the electron density of the double bond. Its steric effect can influence the facial selectivity of attack on the cyclopentenone ring.

The following table outlines the expected chemo- and regioselectivity for several common reaction types:

| Reaction Type | Reagent Type | Favored Reaction Site | Expected Outcome | Controlling Factors |

| Nucleophilic Addition | Soft Nucleophiles (e.g., R₂CuLi, Enamines) | C-3 (β-carbon) | 1,4-Conjugate Addition | Electronic nature of the enone; steric hindrance from the C-2 isobutyl group favors attack at C-3. |

| Hard Nucleophiles (e.g., RLi, Grignard reagents) | C-1 (Carbonyl carbon) | 1,2-Addition | The high charge density on the carbonyl carbon attracts hard nucleophiles, though steric hindrance can reduce reactivity. | |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | C=C double bond | Epoxidation of the double bond | The electron-rich double bond is the most nucleophilic site for electrophilic epoxidizing agents. |

| Dihydroxylation | Osmium tetroxide (OsO₄) or Potassium permanganate (B83412) (KMnO₄, cold, dilute) | C=C double bond | Dihydroxylation of the double bond | Similar to epoxidation, the reaction occurs at the electron-rich double bond. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Isobutyl 4 Methylcyclopent 2 Enone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For 2-Isobutyl-4-methylcyclopent-2-enone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for assigning all proton and carbon signals and establishing the stereochemistry at the chiral center (C4).

¹H NMR spectroscopy provides information about the chemical environment of each proton. In 2-Isobutyl-4-methylcyclopent-2-enone, the olefinic proton at C3 would appear in the downfield region, typically around 5.8-6.2 ppm, due to the deshielding effect of the conjugated system. The protons of the isobutyl group and the methyl group at C4 would resonate in the upfield region. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, reveal the number of neighboring protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon (C1) is typically observed in the highly deshielded region of the spectrum, often above 200 ppm. The olefinic carbons (C2 and C3) would appear around 130-170 ppm, while the aliphatic carbons of the cyclopentenone ring and the isobutyl and methyl substituents would resonate at higher field strengths.

Representative ¹H and ¹³C NMR Data for 2-Isobutyl-4-methylcyclopent-2-enone

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | ~209.0 |

| 2 | - | ~145.0 |

| 3 | ~5.90 (s) | ~135.0 |

| 4 | ~2.50 (m) | ~35.0 |

| 5 | ~2.30 (dd) & ~2.00 (dd) | ~40.0 |

| 6 (CH₂) | ~2.10 (d) | ~45.0 |

| 7 (CH) | ~1.80 (m) | ~28.0 |

| 8/9 (CH₃) | ~0.90 (d) | ~22.5 |

| 10 (CH₃) | ~1.10 (d) | ~20.0 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of 2-Isobutyl-4-methylcyclopent-2-enone and elucidating its stereochemistry. youtube.comprinceton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For instance, a cross-peak between the proton at C4 and the protons at C5 would confirm their connectivity. Similarly, correlations within the isobutyl group would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This allows for the direct assignment of the carbon signal for each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is crucial for identifying quaternary carbons and piecing together the molecular framework. For example, correlations from the methyl protons at C10 to the C4 carbon would confirm their attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry. It shows correlations between protons that are close in space, irrespective of their bonding connectivity. For the chiral center at C4, the spatial relationship between the methyl group and the isobutyl group relative to the rest of the ring can be determined by observing NOE cross-peaks.

Chiral NMR Studies

To determine the enantiomeric purity of a sample of 2-Isobutyl-4-methylcyclopent-2-enone, chiral NMR spectroscopy is employed. This involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). mdpi.comkoreascience.kr These agents interact with the enantiomers to form diastereomeric complexes, which will have distinct NMR spectra, allowing for the quantification of each enantiomer. mdpi.comresearchgate.net The choice of the chiral auxiliary is critical and depends on the functional groups present in the analyte. koreascience.kr

Advanced Mass Spectrometry Techniques (ESI-MS, HRMS)

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of 2-Isobutyl-4-methylcyclopent-2-enone, as well as for gaining structural information through fragmentation analysis. mdpi.com

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For 2-Isobutyl-4-methylcyclopent-2-enone (C₁₀H₁₆O), the expected m/z value for the [M+H]⁺ ion would be approximately 153.1279.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. nih.govresearchgate.net This is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the precursor ion (e.g., [M+H]⁺) to generate a characteristic fragmentation pattern. The fragmentation of cyclic ketones often involves ring-opening followed by subsequent losses of small neutral molecules. researchgate.net

Predicted ESI-HRMS Fragmentation Data for 2-Isobutyl-4-methylcyclopent-2-enone

| m/z (calculated) | Proposed Fragment |

| 153.1279 | [M+H]⁺ |

| 135.1174 | [M+H - H₂O]⁺ |

| 111.0810 | [M+H - C₃H₆]⁺ |

| 97.0653 | [M+H - C₄H₈]⁺ |

| 83.0497 | [M+H - C₅H₁₀]⁺ |

Note: These are predicted fragmentation pathways. Actual fragmentation can be complex and may involve rearrangements.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. aps.org

For 2-Isobutyl-4-methylcyclopent-2-enone, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone, typically appearing in the range of 1680-1700 cm⁻¹. The C=C stretching vibration of the conjugated double bond would be observed around 1620-1640 cm⁻¹. The C-H stretching vibrations of the aliphatic and vinylic protons would appear in the regions of 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Raman spectroscopy would also show characteristic bands for the C=O and C=C stretching vibrations. Due to the polarizability of the π-system, the C=C stretching vibration is often strong in the Raman spectrum.

Characteristic IR and Raman Bands for 2-Isobutyl-4-methylcyclopent-2-enone

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| C=O | Stretch | 1680 - 1700 (strong) | 1680 - 1700 (medium) |

| C=C | Stretch | 1620 - 1640 (medium) | 1620 - 1640 (strong) |

| C-H (sp²) | Stretch | 3000 - 3100 (medium) | 3000 - 3100 (medium) |

| C-H (sp³) | Stretch | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

| C-H | Bend | 1350 - 1470 (variable) | 1350 - 1470 (variable) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.netresearchgate.net Molecules containing chromophores, such as the α,β-unsaturated ketone system in 2-Isobutyl-4-methylcyclopent-2-enone, absorb light in the UV-Vis region.

Two main electronic transitions are expected for this compound:

π → π* transition: This is a high-energy transition associated with the conjugated π-system (C=C-C=O). It typically results in a strong absorption band (high molar absorptivity, ε) at a shorter wavelength, expected around 220-250 nm. masterorganicchemistry.com

n → π* transition: This is a lower-energy transition involving the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition gives rise to a weaker absorption band (low molar absorptivity, ε) at a longer wavelength, typically in the range of 300-330 nm. masterorganicchemistry.com

The position of these absorption maxima (λ_max) can be influenced by the solvent polarity.

Chiroptical Spectroscopy (e.g., Circular Dichroism, TDDFT-ECD) for Absolute Configuration Determination

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules like 2-Isobutyl-4-methylcyclopent-2-enone.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration. The electronic transitions observed in the UV-Vis spectrum (n → π* and π → π*) will give rise to corresponding Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

Time-Dependent Density Functional Theory (TDDFT-ECD) Calculations: In modern stereochemical analysis, experimental CD spectra are often compared with theoretically calculated spectra. nih.gov TDDFT-ECD calculations can predict the CD spectrum for a given absolute configuration. By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be unambiguously assigned. nih.gov

The combination of these advanced spectroscopic methods provides a powerful and comprehensive approach to the complete structural and stereochemical elucidation of 2-Isobutyl-4-methylcyclopent-2-enone.

X-ray Crystallography of Derivatives and Analogues

Research into novel cyclopentenone derivatives often employs X-ray crystallography to confirm the molecular structures proposed by spectroscopic methods. For instance, the crystal structure of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, a substituted cyclopentenone, was determined to validate its synthesis. researchgate.net The study revealed that the cyclopentenone ring adopts an envelope conformation. researchgate.net The stability of its crystal structure in the solid state is maintained by O–H···O and C–H···O hydrogen bonds, as well as Cl···Cl close contacts. researchgate.net

The investigation of cyclopentanone (B42830), a related saturated ring system, and its adducts also highlights the utility of X-ray crystallography. Studies on adducts of cyclopentanone have provided detailed information on intermolecular interactions. researchgate.net Furthermore, various complex organic molecules incorporating a cyclopentane (B165970) or cyclopentene (B43876) framework have had their structures unequivocally confirmed through X-ray diffraction analysis. researchgate.netrsc.org In the synthesis of chiral cyclopentenones, X-ray crystallography data is considered the most reliable foundation for building models to understand enantioselectivity. acs.org

The crystallographic data for a representative cyclopentenone derivative, 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, is presented below to illustrate the type of detailed structural information that can be obtained.

Interactive Table 1: Crystallographic Data for 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one

| Parameter | Value |

| Chemical Formula | C₁₉H₁₈Cl₂O₂ |

| Formula Weight | 347.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.375(2) |

| b (Å) | 18.994(4) |

| c (Å) | 8.875(2) |

| α (°) | 90 |

| β (°) | 108.59(3) |

| γ (°) | 90 |

| Volume (ų) | 1658.3(6) |

| Z | 4 |

Theoretical and Computational Studies of 2 Isobutyl 4 Methylcyclopent 2 Enone

Electronic Structure Calculations (e.g., DFT Computations)

For a molecule like 2-Isobutyl-4-methylcyclopent-2-enone, electronic structure calculations would be the first step in a computational investigation.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is frequently used to map out the energetic pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a reaction, understand its mechanism (e.g., whether it is concerted or stepwise), and explain observed regioselectivity or stereoselectivity. Potential reactions involving 2-Isobutyl-4-methylcyclopent-2-enone, such as Michael additions or photochemical reactions, could be modeled, but no such mechanistic studies have been reported.

Stereochemical Predictions and Conformational Analysis

The presence of a chiral center at the 4-position of the cyclopentenone ring means that 2-Isobutyl-4-methylcyclopent-2-enone exists as enantiomers. Computational methods can be used to analyze the conformational landscape of each enantiomer. This involves studying the rotation of the isobutyl group and the puckering of the five-membered ring to determine the most stable three-dimensional structures. This information is vital for understanding how the molecule might interact with other chiral molecules, such as biological receptors. At present, the specific conformational preferences for this molecule have not been computationally determined.

Spectroscopic Property Predictions and Validation

Theoretical calculations can predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental results. For 2-Isobutyl-4-methylcyclopent-2-enone, no published studies have presented computationally predicted spectroscopic data for validation against experimental measurements.

Synthesis of Derivatives and Functionalization of 2 Isobutyl 4 Methylcyclopent 2 Enone Scaffold

Modification of the Isobutyl Group

The isobutyl group attached to the cyclopentenone ring offers several possibilities for chemical modification, primarily through reactions involving its C-H bonds. The reactivity of these bonds is influenced by their position relative to the double bond of the enone system.

One common approach for the functionalization of alkyl side chains is free-radical halogenation . wikipedia.orgorgoreview.com This type of reaction is typically initiated by UV light or a radical initiator and allows for the substitution of hydrogen atoms with halogens like chlorine or bromine. wikipedia.org In the case of the isobutyl group on the 2-isobutyl-4-methylcyclopent-2-enone scaffold, the tertiary C-H bond is a likely site for selective halogenation due to the formation of a relatively stable tertiary radical intermediate.

The resulting halogenated derivatives can serve as versatile intermediates for further synthetic transformations. For instance, they can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as hydroxyl, alkoxy, or amino groups. Elimination reactions of these halogenated derivatives can also lead to the formation of new double bonds within the isobutyl side chain, further expanding the diversity of accessible structures.

Selective oxidation of the isobutyl group in the presence of the enone functionality presents a synthetic challenge. However, under controlled conditions, it may be possible to achieve oxidation at the tertiary carbon, leading to the corresponding alcohol.

Below is a table summarizing potential modifications of the isobutyl group:

| Reaction Type | Reagents and Conditions | Potential Products |

| Free-Radical Halogenation | Cl₂ or Br₂ with UV light or a radical initiator (e.g., AIBN) | 2-(1-halo-2-methylpropyl)-4-methylcyclopent-2-enone |

| Nucleophilic Substitution | Halogenated derivative with nucleophiles (e.g., H₂O, ROH, RNH₂) | 2-(1-hydroxy-2-methylpropyl)-4-methylcyclopent-2-enone, etc. |

| Elimination | Halogenated derivative with a strong base | 2-(2-methylprop-1-en-1-yl)-4-methylcyclopent-2-enone |

Modification of the Methyl Group

The methyl group at the 4-position of the cyclopentenone ring is allylic to the double bond, which confers specific reactivity to its C-H bonds. This position is susceptible to allylic oxidation and allylic halogenation .

Allylic oxidation can be achieved using various reagents, such as selenium dioxide (SeO₂) or chromium-based reagents, to introduce a hydroxyl group or an aldehyde functionality. pduamtulungia.co.in For example, oxidation with SeO₂ could potentially yield 4-(hydroxymethyl)-2-isobutylcyclopent-2-enone or even 2-isobutyl-4-formylcyclopent-2-enone.

Allylic halogenation, typically performed with N-bromosuccinimide (NBS) in the presence of a radical initiator or light, can selectively introduce a bromine atom at the methyl group. orgoreview.com The resulting 4-(bromomethyl)-2-isobutylcyclopent-2-enone is a valuable intermediate for further functionalization through nucleophilic substitution reactions, similar to the derivatives of the isobutyl group.

The following table outlines possible modifications of the methyl group:

| Reaction Type | Reagents and Conditions | Potential Products |

| Allylic Oxidation | SeO₂ or other specific oxidizing agents | 4-(hydroxymethyl)-2-isobutylcyclopent-2-enone, 2-isobutyl-4-formylcyclopent-2-enone |

| Allylic Halogenation | N-Bromosuccinimide (NBS) with a radical initiator or light | 4-(bromomethyl)-2-isobutylcyclopent-2-enone |

| Nucleophilic Substitution | Brominated derivative with various nucleophiles | 4-(alkoxymethyl)-2-isobutylcyclopent-2-enone, 4-(aminomethyl)-2-isobutylcyclopent-2-enone, etc. |

Derivatization of the Cyclopentenone Ring

The cyclopentenone ring itself is a highly reactive moiety, offering numerous opportunities for derivatization through various reactions, including halogenation, hydroxylation, oxidation, and cycloaddition reactions.

Halogenation of the cyclopentenone ring can occur at different positions depending on the reaction conditions. The α-position to the carbonyl group can be halogenated under both acidic and basic conditions. mt.com For instance, treatment with a halogen in the presence of an acid can lead to the formation of 5-halo-2-isobutyl-4-methylcyclopent-2-enone.

Furthermore, the double bond of the enone system can undergo halogen addition. libretexts.orglibretexts.org Reaction with halogens like chlorine or bromine can result in the formation of a dihalogenated cyclopentanone (B42830) derivative. chemguide.co.uk The stereochemistry of this addition is typically anti. libretexts.org

| Reaction Site | Reagents and Conditions | Potential Product |

| α-Position | X₂ (X = Cl, Br) in acidic or basic medium | 5-Halo-2-isobutyl-4-methylcyclopent-2-enone |

| Double Bond | X₂ (X = Cl, Br) | 2,3-Dihalo-2-isobutyl-4-methylcyclopentanone |

The double bond of the cyclopentenone ring can be subjected to hydroxylation and oxidation reactions to introduce new functional groups. Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide ring. libretexts.org This epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield diols. libretexts.org

Dihydroxylation of the double bond can be performed using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. libretexts.org These reactions typically proceed with syn-stereochemistry, leading to the formation of a cis-diol.

Oxidative cleavage of the double bond, for instance through ozonolysis, would break the ring and lead to more complex linear products.

| Reaction Type | Reagents and Conditions | Potential Product |

| Epoxidation | m-CPBA or other peroxy acids | 2-Isobutyl-4-methyl-2,3-epoxycyclopentanone |

| Dihydroxylation | OsO₄ followed by a reducing agent (e.g., NaHSO₃) or cold, dilute KMnO₄ | 2,3-Dihydroxy-2-isobutyl-4-methylcyclopentanone |

The electron-deficient double bond of the cyclopentenone ring makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloaddition reactions . libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, would involve the reaction of the cyclopentenone with a conjugated diene to form a bicyclic adduct. youtube.com

1,3-dipolar cycloadditions are particularly useful for the synthesis of five-membered heterocyclic rings fused to the cyclopentanone core. numberanalytics.com In these reactions, a 1,3-dipole (e.g., an azide (B81097), a nitrile oxide, or a nitrone) reacts with the double bond of the cyclopentenone to form a new heterocyclic ring. libretexts.org For example, reaction with an azide would lead to a triazoline derivative, which can further rearrange or be reduced.

| Reaction Type | Reactant | Potential Product |

| Diels-Alder [4+2] Cycloaddition | Conjugated diene (e.g., butadiene) | Fused bicyclic system |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., azide, nitrile oxide) | Fused heterocyclic system (e.g., triazoline, isoxazoline) |

Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of 2-isobutyl-4-methylcyclopent-2-enone is of significant interest, as chirality plays a crucial role in the biological activity of many compounds. Several strategies can be employed to obtain enantiomerically pure or enriched products. researchgate.net

One common approach is the use of a chiral auxiliary attached to the cyclopentenone scaffold to direct subsequent reactions in a stereoselective manner. researchgate.net After the desired transformation, the auxiliary can be removed to yield the chiral product.

Asymmetric catalysis provides another powerful tool for the synthesis of chiral derivatives. researchgate.net Chiral catalysts, such as chiral metal complexes or organocatalysts, can be used to control the stereochemical outcome of various reactions, including hydrogenations, alkylations, and cycloadditions. For example, asymmetric hydrogenation of the double bond can lead to the formation of a chiral cyclopentanone with specific stereochemistry at the newly formed stereocenters.

Furthermore, enzymatic resolutions can be employed to separate enantiomers from a racemic mixture of 2-isobutyl-4-methylcyclopent-2-enone or its derivatives. Lipases are commonly used enzymes that can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.

The following table summarizes some of the key strategies for synthesizing chiral derivatives:

| Strategy | Description |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control the stereochemistry of a reaction. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for their separation. |

Applications in Complex Molecule Synthesis and As Synthetic Intermediates

Role as a Chiral Synthon in Natural Product Synthesis

Chiral cyclopentenones are crucial intermediates in the asymmetric synthesis of a variety of bioactive molecules. researchgate.net The stereochemistry of these synthons plays a pivotal role in directing the formation of specific stereoisomers in the target natural products. The "chiral pool," which comprises readily available, enantiomerically pure compounds from nature, often serves as a starting point for the synthesis of complex terpenes and other natural products. nih.govescholarship.org

While direct and extensive research specifically detailing the application of 2-Isobutyl-4-methylcyclopent-2-enone as a precursor to terpenoids is not widely documented in publicly available literature, the general utility of substituted cyclopentenones in terpenoid synthesis is well-established. For instance, related chiral cyclopentenone derivatives, such as (S)-(−)-4-hydroxy-2-methylcyclopent-2-en-1-one, have been utilized as synthetic equivalents in the synthesis of terpenoids. researchgate.net These structures serve as foundational frameworks upon which the more complex carbon skeletons of terpenoids can be elaborated through various chemical transformations.

The synthesis of cyclopentanoid terpene derivatives often involves the strategic functionalization of a cyclopentenone core. researchgate.net The isobutyl and methyl substituents on the 2-Isobutyl-4-methylcyclopent-2-enone ring could, in principle, be incorporated into the final terpenoid structure or serve as handles to guide the stereoselective installation of other functional groups.

The construction of polycyclic systems is a cornerstone of natural product synthesis. Cyclopentenones are frequently employed in reactions that lead to the formation of fused or bridged ring systems. oregonstate.edu Methodologies such as photocycloaddition reactions represent a powerful strategy for accessing complex polycyclic frameworks from cyclopentenone precursors. researchgate.net

Although specific examples involving 2-Isobutyl-4-methylcyclopent-2-enone in the synthesis of polycyclic systems are not readily found in the surveyed literature, its enone functionality makes it a suitable candidate for various cycloaddition and annulation reactions. These reactions could potentially lead to the formation of bicyclic or tricyclic cores that are prevalent in many natural products.

Intermediates in the Synthesis of Pharmacologically Relevant Scaffolds

Cyclopentane (B165970) and cyclopentenone moieties are present in a wide array of pharmacologically active compounds. The synthesis of such scaffolds often relies on the use of functionalized cyclopentane building blocks. researchgate.net The development of novel synthetic routes to access these core structures is an active area of research.

The potential of 2-Isobutyl-4-methylcyclopent-2-enone as an intermediate for pharmacologically relevant scaffolds lies in its capacity to undergo a variety of chemical modifications. The carbonyl group and the carbon-carbon double bond are reactive sites that can be selectively targeted to introduce new functional groups and build molecular complexity. For example, the synthesis of novel σ1 receptor ligands has been achieved through the use of chiral building blocks, highlighting the importance of stereochemically defined intermediates in medicinal chemistry. nih.gov

Use in the Synthesis of Other Value-Added Chemicals

Beyond natural products and pharmaceuticals, substituted cyclopentenones can serve as precursors to other value-added chemicals. The transformation of biomass-derived compounds into valuable chemical entities is a significant focus of sustainable chemistry. While not directly derived from biomass, the structural motifs present in 2-Isobutyl-4-methylcyclopent-2-enone can be found in or converted to compounds with industrial applications.

The versatility of the cyclopentenone core allows for its conversion into a range of derivatives. For example, studies on related cyclopentanoid natural products have demonstrated the conversion of functionalized cyclopentenones into various intermediates. rsc.org These transformations underscore the potential of 2-Isobutyl-4-methylcyclopent-2-enone to be a starting material for the synthesis of fine chemicals, fragrances, or materials science precursors, although specific industrial applications for this particular compound are not extensively documented.

Catalysis in the Chemistry of 2 Isobutyl 4 Methylcyclopent 2 Enone

Organocatalysis in Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering an alternative to metal-based catalysts. While specific studies on 2-Isobutyl-4-methylcyclopent-2-enone are not extensively documented, the principles of organocatalytic asymmetric transformations can be applied to this substrate. Chiral small organic molecules can catalyze a variety of reactions on α,β-unsaturated ketones, leading to the formation of chiral products with high enantioselectivity.

Key organocatalytic transformations applicable to cyclopentenones include Michael additions, aldol (B89426) reactions, and cycloadditions. For instance, chiral amines, such as proline and its derivatives, are known to activate enones through the formation of enamines or iminium ions, facilitating asymmetric conjugate additions of nucleophiles to the β-position of the cyclopentenone ring. This approach allows for the introduction of a wide range of substituents with the creation of new stereocenters.

Another significant area is the organocatalytic domino or cascade reactions, which allow for the rapid construction of complex polycyclic structures from simple starting materials in a single pot. researchgate.net These reactions often involve a sequence of transformations, such as Michael additions followed by intramolecular cyclizations, to build molecular complexity efficiently. researchgate.net The development of novel bifunctional organocatalysts, which possess both a basic site for enamine/iminium formation and a hydrogen-bond donor site for directing the nucleophile, has further expanded the scope and efficiency of these asymmetric transformations.

The table below summarizes representative organocatalytic reactions on cyclopentenone scaffolds, illustrating the potential for asymmetric functionalization of 2-Isobutyl-4-methylcyclopent-2-enone.

| Reaction Type | Catalyst Type | Substrate Type | Key Features |

| Michael Addition | Chiral Amines (e.g., Proline derivatives) | Cyclopentenones | Asymmetric conjugate addition of nucleophiles. |

| Domino Reaction | Bifunctional Organocatalysts | Cyclopentenones and other reactants | One-pot synthesis of complex polycyclic systems. researchgate.net |

| Desymmetrization | Chiral Brønsted Acids | Substituted Cyclopentene-1,3-diones | Asymmetric synthesis of chiral cyclopentanones. |

Transition Metal Catalysis for Functionalization and Rearrangements

Transition metal catalysis offers a versatile and efficient platform for the functionalization and rearrangement of 2-Isobutyl-4-methylcyclopent-2-enone. Various transition metals, including gold, copper, and iridium, have been shown to catalyze a broad spectrum of reactions on cyclopentenone cores, leading to diverse and valuable chemical entities.

Gold catalysts, particularly gold(I) complexes, have gained prominence due to their unique ability to activate alkynes, allenes, and alkenes towards nucleophilic attack. In the context of cyclopentenones, gold catalysis can be employed for various transformations, including cycloisomerizations and cycloadditions. For example, gold-catalyzed cascade cycloisomerizations of 1,3-enyne esters can lead to the formation of cyclopentenone derivatives. While direct functionalization of 2-Isobutyl-4-methylcyclopent-2-enone via gold catalysis is less common, the synthesis of substituted cyclopentenones often relies on gold-catalyzed cyclization reactions of acyclic precursors. These reactions proceed through highly reactive intermediates, enabling the construction of complex molecular frameworks.

Copper-catalyzed asymmetric conjugate addition is a cornerstone reaction for the functionalization of α,β-unsaturated carbonyl compounds, including 2-Isobutyl-4-methylcyclopent-2-enone. pnas.orgthieme-connect.comillinois.edu This method allows for the stereoselective introduction of a wide variety of alkyl, aryl, and vinyl groups at the β-position of the cyclopentenone ring. The reaction typically employs a copper salt in combination with a chiral ligand, which directs the approach of the nucleophile to one face of the enone, thereby controlling the stereochemistry of the newly formed C-C bond.

Grignard reagents and organozinc reagents are commonly used as nucleophiles in these transformations. pnas.orgillinois.edu The choice of chiral ligand is crucial for achieving high enantioselectivity. A variety of chiral phosphine, phosphoramidite, and N-heterocyclic carbene (NHC) ligands have been developed for this purpose. The versatility of this method makes it a powerful tool for the synthesis of chiral 3-substituted cyclopentanones, which are valuable building blocks in natural product synthesis.

The following table presents examples of copper-catalyzed conjugate additions to cyclic enones, highlighting the scope and efficiency of this methodology.

| Nucleophile | Chiral Ligand | Substrate | Enantiomeric Excess (ee) | Reference |

| Alkyl Grignard Reagents | Ferrocenyl-based diphosphines | Cyclohexenone | up to 96% | pnas.orgnih.gov |

| Dialkylzinc Reagents | Phosphoramidites | Cyclopentenone | up to 93% | thieme-connect.com |

| Trialkylaluminum Reagents | Phosphoramidites | 3-Methylcyclopent-2-enone | up to 90% | thieme-connect.com |

Iridium catalysts are known for their ability to mediate a range of transformations, including hydrogenations, C-H activations, and allylic substitutions. While specific applications of iridium catalysis for the direct functionalization or rearrangement of 2-Isobutyl-4-methylcyclopent-2-enone are not widely reported, the broader field of iridium catalysis offers potential avenues for its transformation. For instance, iridium-catalyzed asymmetric hydrogenation could be employed for the stereoselective reduction of the double bond in the cyclopentenone ring, leading to chiral 2-isobutyl-4-methylcyclopentanone. Furthermore, iridium-catalyzed allylic substitution reactions on derivatives of 2-Isobutyl-4-methylcyclopent-2-enone could provide a route to functionalized cyclopentene (B43876) systems.

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis for the transformation of organic molecules. nih.govtudelft.nl Enzymes, operating under mild conditions, can catalyze reactions with exceptional chemo-, regio-, and stereoselectivity. For 2-Isobutyl-4-methylcyclopent-2-enone, enzyme-mediated transformations, particularly reductions, are of significant interest.

Enoate reductases, also known as Old Yellow Enzymes (OYEs), are a family of flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated ketones. mdpi.compnas.org These enzymes utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to deliver a hydride to the β-carbon of the enone, followed by protonation at the α-carbon, typically resulting in a trans-addition across the double bond. pnas.orgnih.gov This enzymatic reduction of 2-Isobutyl-4-methylcyclopent-2-enone would yield chiral 2-isobutyl-4-methylcyclopentanone with high enantiomeric excess. The stereochemical outcome of the reaction is determined by the specific OYE used, as different enzymes from various microbial sources can exhibit opposite stereoselectivity.

The use of OYEs for the reduction of cyclic enones is well-established and offers a green and efficient method for the production of valuable chiral building blocks. mdpi.com The reaction can be performed using isolated enzymes or whole-cell systems, with the latter providing a convenient in-situ cofactor regeneration system.

The table below summarizes the key aspects of biocatalytic reductions of enones.

| Enzyme Family | Reaction Type | Cofactor | Key Advantage |

| Old Yellow Enzymes (OYEs) | Asymmetric C=C bond reduction | NADH/NADPH | High stereoselectivity, mild reaction conditions. mdpi.compnas.org |

| Alcohol Dehydrogenases (ADHs) | Carbonyl reduction | NADH/NADPH | Can be used for the subsequent reduction of the ketone to a chiral alcohol. |

Biosynthetic Considerations of Cyclopentenone Derivatives

Putative Biosynthetic Pathways to Cyclopentenone Structures

The biosynthesis of 2-Isobutyl-4-methylcyclopent-2-enone is hypothesized to originate from the convergence of branched-chain amino acid catabolism and a modified fatty acid or polyketide synthesis pathway, culminating in an oxidative cyclization analogous to that seen in jasmonate biosynthesis.

The isobutyl substituent strongly suggests a precursor derived from the amino acid L-leucine. Catabolism of L-leucine yields isovaleryl-CoA, a five-carbon branched-chain acyl-CoA. This molecule is proposed to serve as the starter unit for a specialized fatty acid or polyketide synthase (PKS) pathway.

Subsequent chain elongation would proceed via the addition of acetate (B1210297) units from malonyl-CoA. A key step in this putative pathway is the introduction of a methyl group at what will become the C-4 position of the cyclopentenone ring. This is likely accomplished by a methyltransferase enzyme utilizing S-adenosyl methionine (SAM) as the methyl donor, a common mechanism in secondary metabolite biosynthesis.

The final key transformation is the cyclization of the elongated and methylated fatty acid precursor. This is thought to occur via a mechanism similar to the formation of jasmonic acid, where a lipoxygenase (LOX) introduces molecular oxygen to form a hydroperoxy derivative. This intermediate is then likely converted to an unstable allene (B1206475) oxide by an allene oxide synthase (AOS), which subsequently undergoes cyclization, catalyzed by an allene oxide cyclase (AOC), to form the cyclopentenone ring. Dehydration of the resulting intermediate would then yield the final product, 2-Isobutyl-4-methylcyclopent-2-enone.

Enzymatic Transformations in Biosynthetic Contexts

The proposed biosynthetic pathway for 2-Isobutyl-4-methylcyclopent-2-enone involves a series of enzymatic transformations catalyzed by specific classes of enzymes. While the exact enzymes have not been characterized for this pathway, their functions can be inferred from analogous pathways.

| Enzyme Class | Proposed Function in the Biosynthesis of 2-Isobutyl-4-methylcyclopent-2-enone |

| Branched-Chain Amino Acid Transaminase & Dehydrogenase | Catalyze the initial steps in the conversion of L-leucine to isovaleryl-CoA. |

| Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) | Utilizes isovaleryl-CoA as a starter unit and malonyl-CoA for chain elongation to assemble the carbon backbone. |

| Methyltransferase | Transfers a methyl group from S-adenosyl methionine (SAM) to the growing acyl chain. |

| Lipoxygenase (LOX) | Introduces molecular oxygen into the unsaturated fatty acid precursor to form a hydroperoxide. |

| Allene Oxide Synthase (AOS) | Catalyzes the dehydration of the hydroperoxy fatty acid to form an unstable allene oxide. |

| Allene Oxide Cyclase (AOC) | Promotes the cyclization of the allene oxide to form the five-membered cyclopentenone ring. |

| Dehydratase | Removes a molecule of water from the cyclic intermediate to introduce the double bond characteristic of cyclopentenones. |

Precursors and Metabolic Intermediates

The biosynthesis of 2-Isobutyl-4-methylcyclopent-2-enone is dependent on the availability of key precursors from primary metabolism. The metabolic intermediates represent the sequential modifications that lead to the final natural product.

| Compound Name | Role in Biosynthesis | Chemical Formula |

| L-leucine | Primary precursor for the isobutyl group. | C6H13NO2 |

| Isovaleryl-CoA | Starter unit for the fatty acid/polyketide synthase. | C26H42N7O17P3S |

| Malonyl-CoA | Two-carbon extender unit for chain elongation. | C24H38N7O19P3S |

| S-adenosyl methionine (SAM) | Methyl group donor for the methylation step. | C15H22N6O5S |

| Putative Fatty Acid Precursor | The elongated and methylated acyl chain prior to cyclization. | C10H18O2 |

| Hydroperoxy Intermediate | The product of the lipoxygenase-catalyzed reaction. | C10H18O4 |

| Allene Oxide Intermediate | The unstable intermediate formed by allene oxide synthase. | C10H16O3 |

| Cyclic Intermediate | The hydroxylated cyclopentanone (B42830) ring formed by allene oxide cyclase. | C10H16O3 |

Future Research Directions and Challenges in 2 Isobutyl 4 Methylcyclopent 2 Enone Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in contemporary chemistry is the development of synthetic pathways that are not only efficient but also environmentally benign and derived from renewable resources.

Future research will likely focus on synthesizing alkyl-substituted cyclopentenones from biomass-derived platform chemicals. acs.org Feedstocks such as furfural (B47365) and 5-(hydroxymethyl)furfural (HMF), which are produced from the dehydration of sugars found in hemicellulose and cellulose, are promising starting points. acs.orgnih.gov The conversion of these furanic compounds into cyclopentanone (B42830) derivatives often involves a key acid-promoted ring-rearrangement step, known as the Piancatelli rearrangement. nih.gov A significant challenge lies in developing chemo- and regioselective methods to introduce the isobutyl and methyl groups at the correct positions during or after the formation of the cyclopentenone ring from these bio-based precursors. Research into multifunctional catalysts that can perform a tandem sequence of dehydration, hydrogenation, and rearrangement in a one-pot process is a key area of interest. nih.gov

Another avenue involves leveraging green catalytic methods that avoid harsh conditions or toxic reagents. chemistryviews.org For instance, the iodine-catalyzed iso-Nazarov cyclization of conjugated dienals offers a pathway to substituted 2-cyclopentenones under relatively mild conditions. chemistryviews.org Adapting such methods for the specific synthesis of 2-Isobutyl-4-methylcyclopent-2-enone from readily available acyclic precursors represents a significant research goal. Furthermore, the implementation of continuous flow processing technologies, which can improve efficiency, reduce waste, and allow for safer handling of reactive intermediates, is a critical direction for the scalable and sustainable production of this and other fine chemicals. durham.ac.uk

Exploration of New Reactivity and Mechanistic Insights

While the general reactivity of α,β-unsaturated ketones is well-understood, the specific influence of the 2-isobutyl and 4-methyl substituents on the reactivity of the cyclopentenone core warrants deeper investigation. thieme-connect.com Future work will move beyond standard conjugate additions and cycloadditions to explore novel transformations and gain detailed mechanistic insights.

Computational and kinetic studies are crucial for this endeavor. For example, detailed investigations into the reactions of substituted cyclopentenones with radicals, such as the hydroxyl (OH) radical, can reveal how alkyl substitution impacts reaction mechanisms and rates. acs.org Such studies have shown that methyl substitution on the double bond can increase the reactivity of the enone and that the reaction can proceed through different pathways, such as OH-addition or H-abstraction, leading to resonance-stabilized vinoxy radical intermediates. acs.org Understanding the potential energy surfaces of these reactions through high-level calculations can help predict the most likely products and guide synthetic applications. acs.org Exploring the photochemical reactivity of 2-Isobutyl-4-methylcyclopent-2-enone is another promising area, as substituted cyclopentenones are known to undergo photochemical rearrangements to form bicyclic lactones. rsc.org A key challenge is to elucidate the reaction mechanisms, whether they proceed through singlet or triplet excited states, and to control the stereospecificity of these transformations.

Advanced Spectroscopic Techniques for Dynamic Studies

The study of reaction dynamics and the characterization of transient intermediates are essential for a complete understanding of chemical mechanisms. Future research will increasingly rely on advanced spectroscopic techniques to probe the reactions of 2-Isobutyl-4-methylcyclopent-2-enone in real time.

In-situ spectroscopic methods, such as mass spectrometry, can be coupled with reaction systems to detect and identify short-lived intermediates. acs.org This approach has been used to study the low-temperature oxidation of cyclopentanone, where intermediates like 2-cyclopentenone were observed, providing critical data for developing detailed kinetic models. acs.org Applying similar techniques to the synthesis or subsequent reactions of 2-Isobutyl-4-methylcyclopent-2-enone could reveal key mechanistic details that are otherwise inaccessible.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is another powerful tool for detailed structural elucidation. pressbooks.pub Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which maps correlations between protons and directly attached carbons, are invaluable for unambiguously assigning the structure of complex products and intermediates that may arise from reactions of 2-Isobutyl-4-methylcyclopent-2-enone. pressbooks.pubspringernature.com NMR studies have also proven effective in observing reaction intermediates, such as the formation of cyclobutanes during reactions of cyclopentanone enamines, which can provide direct evidence for stepwise mechanisms. acs.org The challenge lies in adapting these techniques to monitor reactions under relevant conditions and to detect species that may be present only in low concentrations.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of organic synthesis and reactivity presents an ideal opportunity for the application of artificial intelligence (AI) and machine learning (ML). chemcopilot.com These computational tools are set to revolutionize the way chemists approach the synthesis and functionalization of molecules like 2-Isobutyl-4-methylcyclopent-2-enone.

Expanding Applications in Complex Chemical Synthesis

Substituted cyclopentenones are valuable intermediates in the synthesis of complex molecules due to the diverse ways the enone functionality can be manipulated. acs.org A key future direction is to establish 2-Isobutyl-4-methylcyclopent-2-enone as a versatile building block for the total synthesis of intricate natural products. The cyclopentenone motif is a core feature in many bioactive compounds, including various terpenoids and steroids. oregonstate.edursc.org The specific alkyl substitution pattern of 2-Isobutyl-4-methylcyclopent-2-enone could make it an ideal precursor for natural products containing similar structural elements. The challenge is to design synthetic strategies that efficiently incorporate this building block and control the stereochemistry of subsequent transformations.

Beyond natural product synthesis, there is growing interest in using biomass-derived molecules to produce high-density biofuels. researchgate.net Research has demonstrated that cyclopentanone, derived from furfural, can undergo self-condensation and subsequent hydrodeoxygenation to produce jet-fuel-range cycloalkanes. nih.govbohrium.com Exploring the conversion of 2-Isobutyl-4-methylcyclopent-2-enone into advanced biofuels or other value-added chemicals represents a significant opportunity. This will require the development of novel catalytic systems capable of performing the necessary condensation and deoxygenation reactions on a more complex, substituted cyclopentenone core.

Q & A

Q. What are the optimal synthetic pathways for 2-Isobutyl-4-methylcyclopent-2-enone, and how can purity be validated?

Methodological Answer: Utilize acid-catalyzed cyclization of prenol derivatives under anhydrous conditions, monitoring reaction progress via TLC. Purify via fractional distillation (80–85°C at reduced pressure) and confirm purity using GC-MS (retention time comparison) and NMR (characteristic carbonyl resonance at ~210 ppm). Cross-reference spectral data with PubChem entries for validation .

Q. How should researchers design initial spectroscopic characterization protocols for this compound?

Methodological Answer: Employ a multi-technique approach:

- IR spectroscopy : Identify enone C=O stretch (~1680 cm) and conjugated C=C (~1600 cm).

- NMR : Analyze vinyl proton splitting patterns (J ≈ 6 Hz for cyclopentenone systems) and isobutyl group integration ratios.

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Compare retention indices with structurally analogous ketones .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in predicted vs. observed reactivity of 2-Isobutyl-4-methylcyclopent-2-enone?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model electrophilic addition pathways.

- Compare activation energies for α,β-unsaturated ketone reactions (e.g., Michael additions) with experimental kinetic data.

- Validate solvation models using COSMO-RS for solvent-dependent reactivity .

Q. What experimental design considerations are critical for studying environmental degradation pathways of this compound?

Methodological Answer:

- Simulate degradation under UV light (254 nm) in aqueous matrices with controlled pH and dissolved oxygen.

- Monitor degradation products via LC-QTOF-MS and employ isotopically labeled analogs (e.g., -cyclopentenone) to track fragmentation pathways.

- Address matrix effects by spiking environmental samples with internal standards (e.g., deuterated surrogates) .

Q. How can contradictory bioactivity data across studies be systematically evaluated?

Methodological Answer:

- Standardize assays using cell lines with consistent expression profiles (e.g., HEK293 for receptor-binding studies).

- Apply multivariate statistical analysis (PCA or PLS-DA) to isolate confounding variables (e.g., solvent polarity in dose-response curves).

- Validate findings through dose-replication studies with blinded data analysis to minimize bias .

Q. What strategies mitigate sample degradation during long-term stability studies?

Methodological Answer:

- Store samples at –80°C under nitrogen atmosphere to inhibit oxidation.

- Use amber vials to prevent photodegradation and add stabilizers (e.g., BHT at 0.01% w/v) for radical scavenging.

- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic GC-MS monitoring .

Data Analysis & Interpretation

Q. How should researchers address outliers in kinetic studies of this compound’s reactions?

Methodological Answer:

- Apply Grubbs’ test to identify statistically significant outliers.

- Replicate anomalous data points under identical conditions.

- Use Arrhenius plot linearization to distinguish experimental error from genuine kinetic anomalies .

Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) involving this compound?

Methodological Answer:

- Implement QSAR models with descriptors like logP, molar refractivity, and HOMO-LUMO gaps.

- Validate models using leave-one-out cross-validation and external test sets.

- Correlate computational predictions with in vitro assay results using Spearman’s rank correlation .

Experimental Validation

Q. How can synthetic byproducts be identified and quantified during scale-up?

Methodological Answer:

Q. What protocols ensure reproducibility in enantioselective synthesis of derivatives?

Methodological Answer:

- Employ chiral GC columns (e.g., β-cyclodextrin phases) to monitor enantiomeric excess.

- Optimize asymmetric catalysis conditions (e.g., Jacobsen’s Mn-salen catalysts) using DoE (Design of Experiments) for parameter screening.

- Validate with polarimetry and X-ray crystallography of resolved enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。